Cas no 2034268-05-6 (N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide)

N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-phenyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-1,3-thiazole-4-carboxamide
- N-([2,3'-bipyridin]-4-ylmethyl)-2-phenylthiazole-4-carboxamide
- N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide
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- Inchi: 1S/C21H16N4OS/c26-20(19-14-27-21(25-19)16-5-2-1-3-6-16)24-12-15-8-10-23-18(11-15)17-7-4-9-22-13-17/h1-11,13-14H,12H2,(H,24,26)
- InChI Key: WLXYBKQYDWPMEZ-UHFFFAOYSA-N
- SMILES: S1C([H])=C(C(N([H])C([H])([H])C2C([H])=C([H])N=C(C3=C([H])N=C([H])C([H])=C3[H])C=2[H])=O)N=C1C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 485
- XLogP3: 3.2
- Topological Polar Surface Area: 96
N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-8881-2μmol |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-8881-5μmol |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-8881-1mg |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-8881-3mg |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-8881-4mg |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6514-8881-2mg |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-8881-5mg |
N-({[2,3'-bipyridine]-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide |
2034268-05-6 | 5mg |
$69.0 | 2023-09-08 |
N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide Related Literature
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
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3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide
N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS No. 2034268-05-6): An Overview
N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS No. 2034268-05-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives and exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications.
The molecular structure of N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide is characterized by a central thiazole ring, a phenyl group, and a bipyridine moiety. The thiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bipyridine unit, on the other hand, is often associated with metal chelation and redox properties, which can be leveraged in the design of metal-based drugs and imaging agents.
Recent studies have highlighted the potential of N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell cycle progression.
In addition to its anticancer properties, N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide has shown promise in the treatment of neurodegenerative diseases. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The compound also exhibited neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
The pharmacokinetic profile of N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide has been extensively studied to evaluate its suitability for clinical development. Preclinical studies have shown that this compound has favorable oral bioavailability and a reasonable half-life in vivo. Furthermore, it demonstrated low toxicity in animal models, suggesting a favorable safety profile.
One of the key challenges in the development of new drugs is their ability to cross biological barriers and reach their target sites effectively. Research has shown that N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide can penetrate the blood-brain barrier (BBB), making it a potential candidate for treating central nervous system (CNS) disorders. This property is particularly valuable for developing drugs for neurodegenerative diseases where BBB penetration is crucial.
The structural versatility of N-({2,3'-bipyridine-4-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide also allows for further optimization through chemical modifications. For example, substituents on the phenyl ring or modifications to the bipyridine moiety can be explored to enhance its potency and selectivity towards specific targets. This flexibility in chemical design opens up numerous possibilities for tailoring the compound to specific therapeutic needs.
In conclusion, N-({2,3'-bipyridine-4-y}l)methyl)-2-phenyl-*1*,*3*-thiazole-*4*-carboxamide (CAS No. 2034268-*05*-*6*) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical evaluation. Ongoing research continues to explore its full potential in various disease models, paving the way for its potential translation into clinical applications.
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